2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol
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Overview
Description
2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol is a chemical compound belonging to the pyrimidinol family. Pyrimidinols are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an isopropyl group at the second position, a piperidinomethyl group at the sixth position, and a hydroxyl group at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Piperidinomethyl Group: The piperidinomethyl group can be attached through a nucleophilic substitution reaction using piperidine and formaldehyde under basic conditions.
Hydroxylation: The hydroxyl group at the fourth position can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinols with different functional groups.
Scientific Research Applications
2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methyl-4-pyrimidinone: A similar compound with a methyl group instead of the piperidinomethyl group.
2-Isopropyl-6-methylpyrimidin-4-ol: A hydroxypyrimidine with similar structural features.
Uniqueness
2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol is unique due to the presence of the piperidinomethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidinols and contributes to its specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-2-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)13-14-11(8-12(17)15-13)9-16-6-4-3-5-7-16/h8,10H,3-7,9H2,1-2H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGDCAOQZGUEPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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